2-(8,9-Dimethyl-2-phenyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-7-YL)phenyl methyl ether
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Overview
Description
2-(8,9-Dimethyl-2-phenyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-7-YL)phenyl methyl ether is a complex organic compound featuring a unique triazolo-pyrimidine scaffold
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(8,9-Dimethyl-2-phenyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-7-YL)phenyl methyl ether typically involves multi-step organic reactionsCommon reagents include various halogenated compounds, bases, and solvents under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up production while maintaining consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(8,9-Dimethyl-2-phenyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-7-YL)phenyl methyl ether undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds .
Scientific Research Applications
2-(8,9-Dimethyl-2-phenyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-7-YL)phenyl methyl ether has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a kinase inhibitor, particularly in cancer research.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(8,9-Dimethyl-2-phenyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-7-YL)phenyl methyl ether involves its interaction with specific molecular targets, such as cyclin-dependent kinases (CDKs). By inhibiting these kinases, the compound can disrupt cell cycle progression and induce apoptosis in cancer cells. The molecular pathways involved include the inhibition of CDK2/cyclin A2 activity, leading to cell cycle arrest and apoptosis .
Comparison with Similar Compounds
Similar Compounds
- Pyrazolo[3,4-d]pyrimidine derivatives
- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives
- 1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine derivatives
Uniqueness
2-(8,9-Dimethyl-2-phenyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-7-YL)phenyl methyl ether stands out due to its unique triazolo-pyrimidine scaffold, which provides distinct biological activity and selectivity. Its ability to inhibit CDK2/cyclin A2 with high potency makes it a promising candidate for further development in cancer therapy .
Properties
Molecular Formula |
C22H19N5O |
---|---|
Molecular Weight |
369.4 g/mol |
IUPAC Name |
10-(2-methoxyphenyl)-11,12-dimethyl-4-phenyl-3,5,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |
InChI |
InChI=1S/C22H19N5O/c1-14-15(2)27(17-11-7-8-12-18(17)28-3)21-19(14)22-24-20(25-26(22)13-23-21)16-9-5-4-6-10-16/h4-13H,1-3H3 |
InChI Key |
GHKVCWNAPTVPJN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C2=C1C3=NC(=NN3C=N2)C4=CC=CC=C4)C5=CC=CC=C5OC)C |
Origin of Product |
United States |
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